Tripentadecanoin-d5

Lipidomics Quantitative Mass Spectrometry Stable Isotope Dilution

Tripentadecanoin-d5 is the deuterated internal standard engineered for absolute LC-MS/MS quantification of odd-chain triglycerides (TG 15:0). The +5 Da mass shift on the glycerol backbone resolves from endogenous analyte without altering retention time—unlike d29 analogs that shift chromatography. The C15:0 odd-chain avoids even-chain lipid interference, improving LLOD. Use as a spike-in standard pre-extraction to correct recovery losses. Validated for nutritional epidemiology, cellular lipid uptake tracing, and lipidomics method development.

Molecular Formula C48H92O6
Molecular Weight 770.3 g/mol
Cat. No. B12309127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripentadecanoin-d5
Molecular FormulaC48H92O6
Molecular Weight770.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC
InChIInChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D
InChIKeyCLJLWABDLPQTHL-IGZDMLEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripentadecanoin-d5: Deuterated Odd-Chain Triglyceride Internal Standard for Quantitative Lipidomics


Tripentadecanoin-d5 (CAS 1219804-57-5), also known as TG(15:0/15:0/15:0)-d5 or 1,2,3-tripentadecanoyl glycerol-d5, is a stable isotope-labeled triglyceride belonging to the triacylglycerol class of lipids . It is the deuterated analog of Tripentadecanoin, where five hydrogen atoms on the glycerol backbone are substituted with deuterium, resulting in a distinct mass shift of +5 Da relative to the unlabeled compound . This compound is specifically engineered for use as an internal standard in mass spectrometry (MS)-based lipidomics and analytical chemistry, enabling precise and accurate quantification of triacylglycerols in complex biological matrices . Its core structure features a glycerol backbone esterified with three pentadecanoic acid (C15:0) chains, an odd-chain saturated fatty acid of increasing research interest .

Tripentadecanoin-d5: Why Unlabeled or Differently Labeled Triglycerides Cannot Be Substituted in Quantitative MS Workflows


In quantitative mass spectrometry, the internal standard must precisely mimic the physicochemical behavior of the target analyte while remaining spectrometrically distinct [1]. Unlabeled Tripentadecanoin co-elutes and is indistinguishable from endogenous TG(15:0/15:0/15:0), rendering it unsuitable as an internal standard for absolute quantification [2]. Alternative deuterated triglycerides (e.g., Trimyristin-d5, Tripentadecanoin-d29) and other odd-chain triglycerides (e.g., Triheptadecanoin) introduce either a different carbon chain length or a significantly different degree of deuteration. This can lead to differential ionization efficiency, altered chromatographic retention times, and non-uniform recovery during extraction, all of which compromise accuracy and reproducibility [3]. The five-deuterium labeling pattern of Tripentadecanoin-d5 represents a specific design choice that balances a clear mass shift (+5 Da) with minimal perturbation of the analyte's native properties, a balance not achieved by other in-class options .

Tripentadecanoin-d5: Quantifiable Differentiation Evidence for Scientific Selection


Mass Shift and Isotopic Purity vs. Tripentadecanoin and Tripentadecanoin-d29 for Quantitative Accuracy

Tripentadecanoin-d5 provides a +5 Da mass shift relative to endogenous TG(15:0/15:0/15:0) due to five deuterium atoms placed on the glycerol backbone, ensuring baseline separation in MS while preserving chromatographic co-elution . In contrast, the unlabeled Tripentadecanoin (m/z 764.7) is indistinguishable from the endogenous analyte, and the heavily labeled Tripentadecanoin-d29 (m/z 794.0) introduces a +29 Da shift, which can lead to altered retention time and extraction recovery, compromising quantitative accuracy .

Lipidomics Quantitative Mass Spectrometry Stable Isotope Dilution

Chromatographic Co-elution Fidelity vs. Deuterated Triglycerides with Fatty Acid Chain Labeling

Deuterium labeling on the glycerol backbone, as in Tripentadecanoin-d5, minimizes alterations to the compound's lipophilicity and retention behavior. Heavily deuterated analogs like Tripentadecanoin-d29, where the fatty acid chains are labeled, exhibit altered hydrophobicity that can shift retention times in reversed-phase LC, leading to differential matrix effects and inaccurate quantification [1]. Studies on other lipid classes demonstrate that backbone-labeled standards exhibit closer co-elution with endogenous analytes than chain-labeled standards [2].

LC-MS Chromatography Internal Standard Selection

Odd-Chain Fatty Acid Composition: A Critical Differentiator from Even-Chain Deuterated Triglyceride Standards

Tripentadecanoin-d5 contains pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. This structural feature distinguishes it from common even-chain deuterated triglyceride standards like Trimyristin-d5 (C14:0) or Tripalmitin-d5 (C16:0) . Endogenous odd-chain fatty acids are present at lower concentrations in biological fluids, making them valuable as internal standards with reduced background interference compared to abundant even-chain lipids [1]. This reduces the risk of signal suppression and improves the lower limit of quantification for targeted lipid assays [2].

Odd-Chain Fatty Acids Biomarker Discovery Dietary Assessment

Purity Specification vs. Generic Unlabeled Tripentadecanoin for High-Confidence Quantification

Commercial sources specify Tripentadecanoin-d5 at ≥98% purity (often with isotopic enrichment >98%) . While unlabeled Tripentadecanoin is also available at ≥99% purity [1], the deuterated standard provides the additional critical parameter of isotopic enrichment, ensuring that the measured signal is predominantly from the internal standard, not from residual unlabeled material. This dual specification (chemical and isotopic purity) is essential for minimizing quantitative bias in stable isotope dilution assays.

Analytical Chemistry Quality Control Reference Standards

Tripentadecanoin-d5: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Absolute Quantification of TG(15:0/15:0/15:0) in Plasma Lipidomics by LC-MS/MS

Tripentadecanoin-d5 is the preferred internal standard for quantifying endogenous tripentadecanoin in human plasma using stable isotope dilution LC-MS/MS. Its +5 Da mass shift provides clear spectral separation without chromatographic shift, ensuring accurate peak area ratios for calibration . The odd-chain C15:0 structure minimizes interference from high-abundance even-chain triglycerides, improving the lower limit of quantification [1].

Normalization of Triglyceride Extraction Efficiency in Complex Sample Matrices

When analyzing total triglyceride content in tissues, cells, or food samples, Tripentadecanoin-d5 is spiked prior to lipid extraction. Because its physicochemical behavior mirrors that of endogenous triglycerides, any losses during extraction, derivatization, or instrumental analysis are proportionally corrected, significantly improving accuracy compared to methods without internal standardization or those using structurally dissimilar standards [2].

Calibration Standard for Odd-Chain Triglyceride Quantitation in Dietary Biomarker Studies

Pentadecanoic acid (C15:0) is a well-established biomarker of dairy fat intake [3]. Tripentadecanoin-d5 serves as an ideal calibrant for developing and validating MS methods aimed at quantifying odd-chain triglycerides in nutritional epidemiology studies. Its use ensures that method validation accounts for the specific ionization and fragmentation behavior of this lipid class, rather than relying on even-chain analogs that may exhibit different response factors [4].

Tracer for In Vitro Lipid Metabolism Studies (Deuterium Uptake Assays)

The five deuterium atoms on the glycerol backbone of Tripentadecanoin-d5 enable its use as a stable, non-radioactive tracer to monitor the incorporation of exogenous triglycerides into cellular lipid pools. Following incubation with cells, LC-MS can distinguish between the deuterated parent compound and its newly synthesized, unlabeled metabolites, providing kinetic insights into lipid uptake and remodeling pathways .

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